Product packaging for Dimethoxy 17-epi-Dienogest(Cat. No.:)

Dimethoxy 17-epi-Dienogest

Cat. No.: B1153939
M. Wt: 357.49
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethoxy 17-epi-Dienogest is a characterized chemical reference standard intended for analytical purposes in pharmaceutical research and development. It is primarily used for the quality control (QC) of the active pharmaceutical ingredient (API) Dienogest, a progestin medication used in the treatment of endometriosis and in hormonal contraceptives . This compound serves as a critical tool for analytical method development (AMV) and method validation, ensuring the identity, purity, and quality of Dienogest during its synthesis and formulation stages . By providing traceability against pharmacopeial standards, such as those from the USP or EP, this impurity standard helps manufacturers comply with stringent regulatory guidelines . Dienogest itself is a synthetic progestin that acts as an agonist of the progesterone receptor and exhibits antiandrogenic properties, contributing to the treatment of conditions like endometriosis by inducing endometrial atrophy and creating a hypoestrogenic environment . The presence and control of related substances like this compound are essential for monitoring the stability and impurity profile of the drug substance. This product is offered as a high-quality standard to support accurate and reliable analytical data. This compound is intended for research use only and is not approved for diagnostic, therapeutic, or human consumption.

Properties

Molecular Formula

C₂₂H₃₁NO₃

Molecular Weight

357.49

Synonyms

2-((8S,13S,14S,17S)-17-Hydroxy-3,3-dimethoxy-13-methyl-2,3,4,6,7,8,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)acetonitrile, Dienogest Impurity E,

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization

Stereoselective Synthesis of 17-epi-Steroid Derivatives

The defining structural feature of 17-epi-Dienogest is the inverted stereochemistry at the C17 position compared to Dienogest (B1670515). In Dienogest, the cyanomethyl group is in the α-position and the hydroxyl group is in the β-position. nih.gov Consequently, in the 17-epi isomer, the cyanomethyl group is β-oriented, and the hydroxyl group is α-oriented. Achieving this specific arrangement is a central challenge in the synthesis of 17-epi-steroid derivatives.

Strategies for Inversion or Retention of Configuration at C17

Several synthetic strategies can be employed to control the stereochemistry at the C17 position of a steroid nucleus. These methods generally involve either the direct stereoselective creation of the chiral center or the inversion of a pre-existing stereocenter.

One common approach to introduce substituents at C17 is through the nucleophilic addition to a 17-keto steroid. The facial selectivity of this addition is influenced by steric hindrance. Typically, nucleophilic attack occurs from the less hindered α-face, leading to a 17β-hydroxyl group. To achieve the desired 17α-hydroxyl group of a 17-epi configuration, a reagent that favors attack from the more hindered β-face would be necessary, or a subsequent inversion of the 17β-hydroxyl group.

Alternatively, inversion of a 17β-hydroxyl group can be accomplished through methods such as the Mitsunobu reaction or by displacement of a sulfonyl ester. These reactions proceed through an SN2 mechanism, resulting in the inversion of the stereocenter. The synthesis of 17α-hydroxy steroids has been a subject of considerable research, with various methods developed to achieve this configurational inversion.

Enantiomeric and Diastereomeric Control in Synthesis

The synthesis of steroids, which possess multiple chiral centers, demands a high degree of enantiomeric and diastereomeric control. For a molecule like Dimethoxy 17-epi-Dienogest, which is a diastereomer of a known compound, the focus is on controlling the relative stereochemistry at C17 in relation to the other established chiral centers of the steroid core.

During the synthesis of D-ring analogs of steroids, it has been noted that the diastereoselectivity of transformations at C17 can be influenced by various factors, including the choice of reagents and reaction conditions. For instance, certain reduction or alkylation reactions at the C17-ketone can be tuned to favor the formation of one diastereomer over the other. The development of new catalytic methods has been instrumental in advancing the enantioselective total synthesis of steroids, allowing for the construction of both natural and enantiomeric forms.

Introduction and Manipulation of Dimethoxy Moieties

The "Dimethoxy" designation in this compound refers to the presence of a dimethyl ketal at the C3 position of the steroid. This functional group is typically introduced as a protecting group for the C3-ketone.

Ketalization Reactions for Carbonyl Protection

Ketalization is a widely used strategy in organic synthesis to protect carbonyl groups from undesired reactions under basic, nucleophilic, or reductive conditions. youtube.comchemistrysteps.com The formation of a ketal involves the reaction of a ketone with an alcohol in the presence of an acid catalyst. For the synthesis of this compound, the C3-ketone is protected as a dimethyl ketal by reacting the steroid precursor with methanol (B129727) under acidic conditions. Cyclic ketals, formed with diols like ethylene (B1197577) glycol, are also common protecting groups in steroid synthesis. google.comlibretexts.org

The stability of the ketal is crucial, as it must withstand the reaction conditions of subsequent synthetic steps and then be selectively removed to regenerate the carbonyl group. Acetals and ketals are generally stable to basic and nucleophilic reagents but are readily hydrolyzed under acidic conditions. chemistrysteps.com

Reaction Reagents and Conditions Purpose
Ketal FormationMethanol, Acid Catalyst (e.g., HCl, p-TsOH)Protection of the C3-ketone
Ketal DeprotectionAqueous Acid (e.g., HCl, H₂SO₄)Regeneration of the C3-ketone

Regioselectivity and Chemoselectivity in Dimethoxy Formation

In steroid molecules that possess more than one carbonyl group, such as a precursor with ketones at both C3 and C17, the regioselective protection of one carbonyl group is a key consideration. The reactivity of the carbonyl groups can differ based on their steric and electronic environment, allowing for selective protection. In the context of Dienogest synthesis, the C3-ketone is generally more reactive and can be selectively ketalized in the presence of the C17-ketone. This chemoselectivity is crucial for the subsequent manipulation of the C17 position.

Multi-Step Synthetic Pathways Incorporating this compound Intermediates

A plausible multi-step synthetic pathway for this compound can be constructed based on known synthetic routes for Dienogest and general principles of stereoselective steroid synthesis. A key intermediate in the synthesis of Dienogest is 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one. google.com This intermediate provides the necessary dimethoxy protection at C3 and a ketone at C17 for further elaboration.

A proposed synthetic sequence is outlined below:

Protection of the C3-Ketone: The synthesis would likely commence with a precursor such as estra-5(10),9(11)-diene-3,17-dione. The C3-ketone is selectively protected as a dimethyl ketal using methanol in the presence of an acid catalyst to yield 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one.

Stereoselective Cyanomethylation: The crucial step for establishing the 17-epi stereochemistry is the addition of a cyanomethyl nucleophile to the C17-ketone. To favor the formation of the 17α-hydroxy, 17β-cyanomethyl product, specific reaction conditions and reagents would be necessary. This might involve the use of a sterically hindered cyanomethylating agent or a specific catalyst to control the facial selectivity of the attack on the C17-ketone.

Formation of this compound: The product of the stereoselective cyanomethylation would be the target compound, this compound.

An alternative to direct stereoselective cyanomethylation would be to first perform a non-selective addition, separate the diastereomers, or to perform an inversion of the C17 stereocenter of the corresponding Dimethoxy Dienogest impurity.

Step Starting Material Key Transformation Product
1Estra-5(10),9(11)-diene-3,17-dioneSelective C3-ketalization3,3-Dimethoxy-estra-5(10),9(11)-diene-17-one
23,3-Dimethoxy-estra-5(10),9(11)-diene-17-oneStereoselective cyanomethylation at C17This compound

Further research into specific reagents and conditions that can achieve the desired stereochemical outcome at the C17 position is essential for the successful synthesis of this compound.

Detailed Reaction Mechanisms of Key Transformations

The synthesis of this compound, and its parent compound Dienogest, involves several critical chemical transformations. The mechanisms of these steps are foundational to controlling the stereochemistry and achieving desired products. Two primary routes are employed to introduce the C-17 hydroxynitrile functionality: direct nucleophilic addition and an epoxide ring-opening pathway.

Mechanism 1: Ketal Protection followed by Direct Cyanomethylation

A common initial step in the synthesis is the protection of the C-3 ketone of a suitable steroidal precursor, such as estra-4,9-diene-3,17-dione. This is typically achieved through acid-catalyzed ketalation with an alcohol like methanol or 2,2-dimethylpropane-1,3-diol to form the 3,3-dimethoxy or a cyclic ketal derivative, respectively. semanticscholar.org This protecting group strategy prevents the C-3 ketone from reacting in subsequent steps.

The key C-17 functionalization is then achieved by the nucleophilic addition of a cyanomethyl carbanion, typically generated from the reaction of acetonitrile (B52724) with a strong base like an alkyl lithium (forming cyanomethyl lithium). google.comjustia.com The mechanism proceeds as follows:

Nucleophilic Attack: The negatively charged carbon of the cyanomethyl anion attacks the electrophilic carbonyl carbon at the C-17 position of the steroid.

Tetrahedral Intermediate: This attack breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral alkoxyide intermediate.

Protonation: A subsequent aqueous or acidic workup protonates the negatively charged oxygen atom to yield the tertiary hydroxyl group.

The stereochemical outcome of this addition—whether it yields the desired 17-epi product or the isomeric Dienogest precursor—is dictated by the direction of the nucleophilic attack on the C-17 ketone. The attack generally occurs from the less sterically hindered face of the steroid nucleus.

Mechanism 2: Epoxidation and Cyanide-Mediated Ring Opening

An alternative strategy involves the formation of a spiro-epoxide at the C-17 position, followed by a nucleophilic ring-opening. semanticscholar.orggoogle.com

Epoxidation: The C-17 ketone is first converted into a 17-spiro-oxirane. This is often accomplished using a sulfur ylide, such as dimethylsulfonium methylide or trimethylsulfonium (B1222738) iodide in the presence of a base. google.com The ylide attacks the carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate which then cyclizes to form the epoxide and dimethyl sulfide.

Nucleophilic Ring-Opening: The epoxide is subsequently opened by a cyanide nucleophile, such as sodium cyanide or potassium cyanide. google.comgoogle.com This reaction proceeds via an SN2 mechanism. The cyanide ion attacks one of the two carbons of the epoxide ring, leading to the cleavage of a C-O bond. The regioselectivity and stereoselectivity of the attack determine the final configuration of the C-17 cyanomethyl and hydroxyl groups. Attack at the C-17 position from the α-face would lead to the 17α-cyanomethyl-17β-hydroxy configuration seen in Dienogest, while attack from the opposite face would be required for the 17-epi isomer.

Optimization of Synthetic Yields and Purity Profiles

The efficiency of synthesizing this compound and related compounds is highly dependent on the optimization of reaction conditions to maximize yield and minimize the formation of impurities. Key parameters include the choice of reagents, solvents, temperature, and purification methods.

Key optimization strategies include:

Reaction Conditions: The cyanomethylation reaction is highly sensitive to temperature, often requiring cryogenic conditions (e.g., 0 to -30 °C) to control side reactions and improve selectivity. google.comjustia.com The choice of solvent, such as tetrahydrofuran (B95107) (THF), is also crucial for reagent solubility and reactivity. google.com

Purification: High purity is typically achieved through rigorous purification protocols. Common methods include recrystallization from various solvents such as methanol, acetone, or acetonitrile, often in combination with activated carbon treatment to remove colored impurities. google.com Purity is commonly assessed by High-Performance Liquid Chromatography (HPLC), with targets often exceeding 99.5%. google.comchemicalbook.com

Step / MethodStarting MaterialKey ReagentsReported YieldReported PurityReference
Overall SynthesisEstra-4,9-diene-3,17-dione2,2-dimethylpropane-1,3-diol, Trimethylsulfonium iodide, KCN45.5%- semanticscholar.org
Cyanomethylation3-methoxy-estra-2,5(10)-diene-17-oneCyanomethyl lithium80%98.9% (HPLC) google.com
Hydrolysis3-methoxy-17α-cyanomethyl-17β-hydroxy-estra-2,5(10)-dieneOxalic acid, H₂O, THF90.5%- google.com
Ketal Hydrolysis3,3-dimethoxy-estra-5(10),9(11)-diene-17-one derivativeAcidic hydrolysis82%>98% justia.com
PurificationCrude DienogestAcetonitrile, Activated Carbon43.75% (recrystallization)99.7% (HPLC) google.com

Chemical Transformations for the Preparation of Other Dienogest Analogs

This compound, or its isomeric precursors, can serve as a versatile intermediate for the synthesis of a wide range of other Dienogest analogs. This is achieved through selective chemical transformations of its existing functional groups.

Selective Functional Group Interconversions

Functional group interconversion (FGI) is a key strategy that involves converting one functional group into another to create novel molecular architectures from a common intermediate. fiveable.mesolubilityofthings.com For a Dimethoxy Dienogest-type scaffold, several FGIs can be envisioned:

Deprotection of the C-3 Ketal: The most fundamental FGI is the acid-catalyzed hydrolysis of the 3,3-dimethoxy group to regenerate the α,β-unsaturated C-3 ketone. semanticscholar.orgjustia.com This is the final step in many syntheses of Dienogest itself.

Transformation of the Nitrile Group: The cyanomethyl group at C-17 is a versatile handle for further modification.

Hydrolysis: Acidic or basic hydrolysis of the nitrile can convert it into a primary amide (-CH₂CONH₂) or further to a carboxylic acid (-CH₂COOH) analog.

Reduction: The nitrile can be reduced to a primary amine (-CH₂CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.me

Modification of the C-17 Hydroxyl Group: The tertiary alcohol can undergo various reactions.

Esterification: Reaction with an acid anhydride (B1165640) or acyl chloride (e.g., acetic anhydride) can produce the corresponding ester analog, such as a 17-acetate. acs.org

Etherification: Conversion into an ether is also possible, although sterically hindered.

Modification of the Diene System: The double bonds in the A and B rings can be selectively hydrogenated or subjected to other electrophilic additions to create analogs with different degrees of saturation and functionality.

Convergent and Divergent Synthetic Approaches

A convergent synthesis involves preparing different fragments of the final molecule separately and then coupling them together in the later stages. wikipedia.orgresearchgate.net While less common for modifying existing steroid cores, a conceptual convergent approach could involve the synthesis of an A/B-ring system and a C/D-ring system independently, followed by a fragment coupling reaction to assemble the complete steroid skeleton.

A divergent synthesis is a more practical and widely used strategy in this context. wikipedia.org It begins with a common intermediate that is transformed into a diverse range of final products through different reaction pathways. wikipedia.org A key intermediate such as 3,3-dimethoxyestra-5(10),9(11)-dien-17-one (B125968) is an ideal starting point for a divergent approach. axios-research.com

Path A (Dienogest): Reaction with cyanomethyl lithium under standard conditions, followed by hydrolysis, yields Dienogest.

Path B (17-epi-Dienogest): Altering the stereocontrol of the cyanomethylation step (e.g., through a different reagent or catalyst) could favor the formation of the 17-epi isomer.

Path C (Other C-17 Analogs): The 17-ketone of the common intermediate can be reacted with a variety of other nucleophiles, such as Grignard reagents (e.g., MeMgBr, EtMgBr) or organolithium reagents (e.g., ethynyl (B1212043) lithium), to generate a library of analogs with different alkyl, alkenyl, or alkynyl substituents at the C-17 position.

This divergent strategy allows for the efficient production of multiple structurally related compounds from a single, readily accessible precursor, facilitating the exploration of structure-activity relationships.

Exploration of Novel Synthetic Strategies for this compound Synthesis

While established methods for the synthesis of Dienogest and its intermediates are effective, ongoing research explores more efficient, selective, and environmentally benign strategies.

Asymmetric Catalysis: A significant advancement would be the development of a catalytic asymmetric cyanomethylation of the C-17 ketone. The use of a chiral catalyst could directly and selectively favor the formation of the 17-epi stereoisomer, eliminating the need for separating diastereomers and improving the atom economy of the synthesis.

Biocatalysis and Biotransformation: The use of enzymes or whole-cell systems offers a powerful tool for highly selective transformations on complex steroid skeletons. Studies have shown that Dienogest can undergo biotransformation to yield hydroxylated and dehydrogenated products. acs.orgnih.gov This approach could be harnessed to perform regio- and stereoselective oxidations or other modifications on the Dienogest scaffold, providing access to novel analogs that are difficult to obtain through traditional chemical synthesis.

Photochemical Methods: Photochemistry presents unique opportunities for bond formation and functionalization. The use of light to initiate reactions, such as the photo-induced allylic bromination reported in the synthesis of the related steroid dydrogesterone, can significantly reduce reaction times and avoid the need for chemical initiators. rsc.org Similar strategies could be explored for functionalizing the dienone system of Dienogest precursors.

Continuous Flow Chemistry: The implementation of key synthetic steps in continuous flow reactors could offer substantial improvements in process control, safety, and efficiency. Temperature-sensitive and exothermic reactions, such as those involving organolithium reagents, can be managed more effectively in microreactors, leading to higher yields, better selectivity, and reduced byproduct formation.

Spectroscopic and Chromatographic Characterization in Academic Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic molecules by providing a highly accurate mass measurement, which in turn allows for the determination of the elemental composition. For Dimethoxy 17-epi-Dienogest, with a molecular formula of C₂₂H₃₁NO₃, the expected exact mass can be calculated and then compared with the experimentally determined value, typically within a few parts per million (ppm), to confirm its identity.

In conjunction with accurate mass measurement, tandem mass spectrometry (MS/MS) experiments are conducted to probe the fragmentation pathways of the molecule. While specific fragmentation data for this compound is not widely published, the fragmentation behavior is expected to be analogous to that of Dienogest (B1670515) and its other derivatives. For instance, a validated LC-MS/MS method for Dienogest in human plasma monitored the protonated precursor to product ion transition of m/z 312.30 → 135.30. It is anticipated that the fragmentation of this compound would involve characteristic losses from the steroid backbone, providing valuable structural information. The analysis of the resulting product ions allows chemists to deduce the connectivity and structural features of the molecule.

Table 1: Illustrative HRMS Data for this compound

Parameter Expected Value
Molecular Formula C₂₂H₃₁NO₃
Exact Mass [M] 357.2304
Monoisotopic Mass [M+H]⁺ 358.2377
Adducts [M+Na]⁺, [M+K]⁺
Common Neutral Losses H₂O, CH₃O, C₂H₅NO
Characteristic Fragment Ions To be determined experimentally

Note: This table is illustrative and based on the chemical formula. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and unparalleled technique for the complete structural elucidation of complex organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework, allowing for the confirmation of the precise structure, including stereochemistry.

1D and 2D NMR Techniques for Proton and Carbon Assignment

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the protons and carbons within the molecule. For a complex steroid structure, however, signal overlap in 1D spectra is common. Therefore, two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular structure.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Dienogest-Related Structures

Atom Dienogest (CDCl₃) ¹H Chemical Shift (ppm) Dienogest Intermediate (DMSO) ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift Range (ppm) for this compound
18-CH₃ 1.090 0.832 15-20
-OCH₃ - - 48-55
C=C - 5.562-5.574 120-140
C-OH - - 75-85
-CN - - 115-125

Source: Representative data from related structures. Actual assignments for this compound require experimental verification.

Conformational Analysis via NMR Spectroscopy

The three-dimensional structure, or conformation, of a steroid molecule is critical to its biological activity. NMR techniques, particularly those that measure the Nuclear Overhauser Effect (NOE), are pivotal for determining the spatial proximity of protons. NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can reveal through-space interactions between protons that are close to each other, which helps in defining the molecule's conformational preferences and the relative stereochemistry of its chiral centers. The stereochemistry at the C17 position is a key challenge in the synthesis of Dienogest, and NMR is essential to confirm the desired orientation of the cyanomethyl and hydroxyl groups.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.

Table 3: Expected FTIR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H (alcohol) 3200-3600 (broad)
C-H (alkane) 2850-3000
C≡N (nitrile) 2200-2260
C=C (alkene) 1600-1680
C-O (ether/alcohol) 1050-1250

Note: This table presents typical ranges for the indicated functional groups.

Advanced Chromatographic Separation and Detection Techniques

Chromatographic techniques are fundamental for the separation, purification, and analysis of pharmaceutical compounds and their impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of drug substances and for profiling their impurities. phenomenex.comnih.gov The development of robust and sensitive HPLC methods is essential for accurately quantifying this compound and separating it from Dienogest and other related substances. Reversed-phase HPLC with a C18 column is a commonly employed technique for the analysis of Dienogest and its impurities. phenomenex.comimpactfactor.org

Method validation, in accordance with regulatory guidelines, ensures that the analytical method is suitable for its intended purpose, evaluating parameters such as specificity, linearity, accuracy, precision, and robustness. For Dienogest impurity analysis, a relative standard deviation (RSD) of ≤2.1% for intraday and interday assays is considered acceptable for precision.

Table 4: Typical HPLC Parameters for the Analysis of Dienogest and Related Impurities

Parameter Typical Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of acetonitrile (B52724) and water/buffer
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 245 nm)
Injection Volume 10-20 µL

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of chemical compounds. However, for substances with low volatility and high polarity, such as steroid hormones and their synthetic analogues, direct analysis by GC-MS is often challenging. Compounds like this compound, which contain polar functional groups (e.g., a tertiary hydroxyl group), require a chemical modification step known as derivatization to increase their volatility and thermal stability, making them suitable for gas chromatographic analysis. researchgate.netnih.gov

The most common derivatization strategy for compounds containing hydroxyl groups is silylation. researchgate.netnih.gov This process involves replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose due to their efficiency and the formation of stable derivatives. nih.govbrjac.com.br The resulting TMS-ether of this compound is significantly more volatile and less polar, allowing it to travel through the GC column at lower temperatures and produce sharp, symmetrical chromatographic peaks.

Once derivatized, the sample is injected into the GC system, where it is separated on a capillary column (e.g., a low-bleed 100% dimethylpolysiloxane phase) before entering the mass spectrometer. restek.com The mass spectrometer bombards the eluted molecules with electrons (electron ionization), causing them to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that allows for definitive structural identification. fu-berlin.de The analysis provides not only qualitative identification but can also be used for quantitative assessment when appropriate standards are used. diva-portal.org

Table 1: Illustrative GC-MS Parameters for Analysis of Silylated this compound

ParameterCondition
InstrumentGas Chromatograph coupled with a Mass Spectrometer
GC ColumnRxi-1ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier GasHelium, constant flow rate of 1.0 mL/min
Injector Temperature280 °C
Oven ProgramInitial 150 °C, hold for 1 min, ramp at 15 °C/min to 320 °C, hold for 5 min
MS Transfer Line300 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range50-600 amu

Table 2: Predicted Mass Spectral Fragmentation Data for Trimethylsilyl (TMS) Derivative of this compound

m/z (Mass-to-Charge Ratio)Interpretation of Fragment Ion
[M]+Molecular ion (TMS-ether of this compound)
[M-15]+Loss of a methyl group (CH₃) from the TMS group or steroid skeleton
[M-CH₃O]+Loss of a methoxy (B1213986) radical from the dimethoxy moiety
[M-TMSOH]+Loss of trimethylsilanol, characteristic of TMS-derivatized tertiary alcohols
73Base peak corresponding to the trimethylsilyl cation [(CH₃)₃Si]+

Chiral Chromatography for Enantiomeric Purity Determination

In pharmaceutical sciences, the stereochemistry of a drug molecule is of paramount importance, as different enantiomers (non-superimposable mirror images) can exhibit vastly different pharmacological and toxicological profiles. nih.gov Therefore, regulatory authorities require rigorous control and quantification of the enantiomeric purity of chiral drug substances. This compound, possessing multiple chiral centers, may exist as a mixture of stereoisomers. The "17-epi" designation indicates a specific stereochemical configuration at the 17th carbon position, which differs from Dienogest itself. It is crucial to separate and quantify this specific isomer from its potential enantiomer or other diastereomers.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most widely used and effective technique for the separation of enantiomers. nih.gov CSPs create a chiral environment within the column, allowing for differential interaction with the enantiomers of the analyte. These transient diastereomeric complexes have different energies, leading to different retention times and, thus, separation.

Among the most versatile and successful CSPs are those based on polysaccharide derivatives, such as cellulose or amylose coated or immobilized on a silica support. nih.govresearchgate.netmdpi.com These phases are known for their broad applicability in separating a wide range of chiral compounds, including complex molecules like steroids. nih.gov The selection of the specific polysaccharide-based column and the mobile phase (typically a mixture of an alkane like n-hexane and an alcohol modifier such as 2-propanol or ethanol) is critical for achieving optimal resolution between the enantiomers.

The analysis allows for the precise determination of the enantiomeric excess (e.e.) or enantiomeric purity, ensuring that the compound meets the required stereochemical quality standards.

Table 3: Representative Chiral HPLC Method Parameters for Enantiomeric Purity

ParameterCondition
InstrumentHigh-Performance Liquid Chromatography (HPLC) system
Chiral ColumnChiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm
Mobile Phasen-Hexane / 2-Propanol (80:20, v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV-Vis Detector at 245 nm
Injection Volume10 µL

Table 4: Hypothetical Chromatographic Results for Enantiomeric Purity Analysis

CompoundRetention Time (t_R) [min]Resolution (R_s)Relative Abundance
This compound12.5> 2.0> 99.9%
Enantiomer of this compound15.2< 0.1%

Stereochemical and Conformational Studies

Computational Chemistry and Molecular Modeling for Conformational Analysis

Despite the potential of these techniques, a review of the current scientific literature reveals a lack of specific computational studies focused on Dimethoxy 17-epi-Dienogest. While computational analyses have been performed on the parent compound, Dienogest (B1670515), to understand its electronic properties and potential interactions, these findings cannot be directly extrapolated to its 17-epimer. Therefore, there is currently no published research detailing the use of computational chemistry to analyze the conformation of this compound.

X-ray Crystallography for Solid-State Structural Determination

However, a thorough search of crystallographic databases and the broader scientific literature indicates that no X-ray crystal structure for this compound has been reported. The availability of such data would be invaluable for a complete understanding of its molecular architecture and would serve as a crucial foundation for any future computational modeling or structure-activity relationship studies.

Role As an Impurity and Intermediate in Industrial and Academic Synthetic Processes

Formation Mechanisms of Related Substances and Byproducts in Dienogest (B1670515) Synthesis

The manufacturing process of Dienogest, a synthetic progestin, can give rise to various related substances, including stereoisomers and reaction intermediates. veeprho.com Dimethoxy 17-epi-Dienogest is a notable process-related impurity that arises from two primary challenges in the synthetic route: incomplete stereocontrol at the C-17 position and incomplete deprotection of a key intermediate.

A common synthetic strategy for Dienogest involves the use of a precursor where the ketone group at the C-3 position is protected as a 3,3-dimethoxy ketal. This protecting group prevents unwanted side reactions at this position while modifications are made to other parts of the steroid skeleton. The crucial cyanomethyl group is introduced at the C-17 position. The stereochemistry of this addition is critical, as Dienogest requires the cyanomethyl group to be in the 17α position. However, if reaction conditions are not perfectly optimized, a portion of the product may form with the opposite stereochemistry, leading to the 17-epimer.

This epimeric intermediate, this compound, can then be carried through the subsequent synthetic steps. The final step in this sequence is typically an acid-catalyzed hydrolysis to remove the dimethoxy ketal and regenerate the 3-keto group, along with a shift of the double bonds into conjugation. google.com Incomplete hydrolysis or side reactions during this deprotection step can lead to the persistence of the dimethoxy group, resulting in the formation of Dimethoxy Dienogest (also known as Dienogest EP Impurity E) and its epimer, this compound. cymitquimica.com The use of weaker acids like oxalic acid has been shown to result in incomplete double bond shifts, leading to higher levels of related diene impurities. google.com

The table below summarizes some of the key related substances that can form during Dienogest synthesis.

Impurity NameStructure DescriptionFormation Pathway
This compound The 17-epimer of the 3,3-dimethoxy ketal protected Dienogest intermediate.Lack of stereocontrol during C-17 cyanomethylation and incomplete deprotection.
17-epi-Dienogest The C-17 stereoisomer of Dienogest.Lack of stereocontrol during C-17 cyanomethylation.
Dimethoxy Dienogest (Impurity E) The 3,3-dimethoxy ketal protected form of Dienogest. cymitquimica.comIncomplete acid-catalyzed hydrolysis of the ketal protecting group. google.com
Diene Impurity (Impurity C) An isomer with a different double bond configuration, such as 17α-cyanomethyl-17β-hydroxy-estra-5,9-estradien-3-one. epo.orgIncomplete shift of double bonds into conjugation with the 3-keto group during deprotection. google.com
11-Hydroxy Dienogest (Impurity A) Dienogest with an additional hydroxyl group at the C-11 position. synzeal.comByproduct formation from starting materials or side reactions.

This table is generated based on available data on Dienogest impurities.

Strategies for Impurity Control and Removal in Laboratory Synthesis

Controlling the formation of this compound and other impurities is a primary focus in the process development of Dienogest. The strategies employed involve both optimizing reaction conditions to prevent impurity formation and implementing effective purification methods to remove them.

Control of Stereochemistry: The formation of the 17-epi isomer is managed by carefully selecting the reagents and conditions for the addition of the cyanomethyl group to the 17-keto steroid precursor. Factors such as the choice of cyanide source, solvent, and temperature can significantly influence the stereoselectivity of the reaction. The goal is to maximize the formation of the desired 17α-cyanomethyl isomer over the 17β-epi-isomer.

Optimization of Deprotection: Minimizing the residual dimethoxy impurities hinges on the efficiency of the acid-catalyzed deprotection step. google.com Research has shown that the choice of acid and solvent is critical. While various acids such as hydrochloric, sulfuric, and acetic acid can be used, they often result in incomplete reactions and the formation of diene impurities. google.com It has been found that using a strong acid like perchloric acid in a suitable solvent, such as acetonitrile (B52724), can drive the deprotection and double bond isomerization to completion, yielding Dienogest with minimal impurities. google.comepo.org The reaction temperature is also controlled, typically between 20-30°C, to ensure a clean conversion. google.com

Purification Strategies: Even with optimized processes, trace amounts of impurities may remain. Therefore, robust purification methods are essential. Crystallization is a common and effective technique for purifying the final Dienogest product. The selection of the crystallization solvent system is crucial for selectively removing specific impurities. A novel method for the purification of Dienogest involves crystallization from a dimethylformamide (DMF)-water mixture, which has been shown to effectively reduce the level of diene and other impurities to below 0.1%. google.com Other solvents used for crystallization include ethyl acetate, acetone, and methanol (B129727). google.com For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although this method is less common for large-scale production. google.com

The following table outlines strategies for controlling key impurities.

Impurity TypeControl StrategyPurification Method
Stereoisomeric (e.g., 17-epi-Dienogest) Optimization of stereoselective synthesis steps (reagents, temperature, solvent).Fractional crystallization, Preparative Chromatography.
Intermediate (e.g., Dimethoxy Dienogest) Optimization of deprotection reaction (use of strong acid like perchloric acid in acetonitrile). google.comCrystallization from solvents like DMF/water or ethyl acetate. google.com
Isomeric (e.g., Diene Impurity) Driving the double bond shift to completion during deprotection. google.comCrystallization. google.com

This table is generated based on documented control and purification strategies.

Development of Reference Standards for Related Compounds in Research Settings

The accurate detection and quantification of impurities like this compound are impossible without well-characterized reference standards. synthinkchemicals.com These standards are highly purified samples of the impurities themselves and serve as a benchmark in analytical testing. The development and use of these standards are fundamental components of quality control in pharmaceutical manufacturing and research. synthinkchemicals.com

Reference standards are essential for several key analytical activities:

Method Development and Validation: When developing analytical methods, such as HPLC, reference standards are used to confirm that the method can accurately separate the impurity from the main drug substance and other potential byproducts. synzeal.com

Impurity Identification: By comparing the retention time or spectral data of an unknown peak in a sample to that of a known reference standard, analysts can positively identify the impurity.

Quantification: Reference standards of known concentration are used to create calibration curves, allowing for the precise measurement of the amount of an impurity in a batch of the active pharmaceutical ingredient (API). amazonaws.com

The process of developing a reference standard involves synthesizing the impurity, often through a targeted chemical route, followed by extensive purification to achieve a very high degree of purity. The identity and purity of the standard are then rigorously confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC. synthinkchemicals.com

For Dienogest, reference standards for numerous impurities, including 17-epi-Dienogest and Dimethoxy Dienogest (Impurity E), are available from specialized suppliers. axios-research.comsimsonpharma.com These standards are crucial for researchers in academic and industrial settings to ensure their synthetic processes are well-controlled and that the final Dienogest product meets the stringent purity requirements set by regulatory bodies. synthinkchemicals.com

CharacteristicDescriptionAnalytical Techniques Used for Verification
Identity Confirmation of the correct chemical structure.NMR, MS, IR Spectroscopy
Purity Quantification of the main component and detection of any residual impurities.HPLC, Gas Chromatography (GC), Titration
Potency Determination of the active content, often on an anhydrous, solvent-free basis.HPLC, Titration
Characterization Documentation of physical and chemical properties.Melting Point, Water Content (Karl Fischer), Residual Solvents (GC)

This table summarizes the key characteristics and validation methods for a pharmaceutical reference standard.

Preclinical Pharmacological Research of Dienogest Derivatives Focused on Molecular and Cellular Mechanisms

In Vitro Receptor Binding Affinity Studies of Dienogest (B1670515) Analogues

The therapeutic efficacy and side-effect profile of synthetic progestins are largely determined by their binding affinity to various steroid receptors, including the progesterone (B1679170) receptor (PR), androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). jsr.org High selectivity for the PR is a desirable characteristic for a progestin, as it can reduce the incidence of androgenic, estrogenic, and other hormonal side effects. jsr.org

Dienogest itself exhibits a moderate binding affinity for the progesterone receptor and a slight affinity for the androgen receptor, with very low affinity for estrogen, glucocorticoid, and mineralocorticoid receptors. elsevierpure.com This profile contributes to its specific progestational action with minimal non-progestogenic effects. researchgate.net

Computational studies have explored how modifications to the dienogest structure can alter its receptor binding profile. jsr.org In one such study, various dienogest analogues were designed and their binding affinities to steroid receptors were computationally predicted. jsr.org The goal was to improve selectivity for the progesterone receptor. jsr.org While specific data for "Dimethoxy 17-epi-Dienogest" is not detailed in the available literature, the findings from these computational studies on other dienogest derivatives provide valuable insights into how structural changes can influence receptor binding.

For instance, the addition of a methyl and a methylene (B1212753) group to the dienogest molecule was predicted to significantly decrease binding to off-target receptors while maintaining a similar affinity for the progesterone receptor. jsr.org Another derivative, with a fluorine atom added to the acetonitrile (B52724) group, also showed promise in improving selectivity. jsr.org These studies underscore the potential to fine-tune the pharmacological profile of dienogest through targeted chemical modifications.

Table 1: Predicted Binding Affinities of Computationally Designed Dienogest Analogues to Steroid Receptors

CompoundProgesterone Receptor (kcal/mol)Androgen Receptor (kcal/mol)Estrogen Receptor (kcal/mol)Glucocorticoid Receptor (Agonist) (kcal/mol)Glucocorticoid Receptor (Antagonist) (kcal/mol)Mineralocorticoid Receptor (kcal/mol)
Dienogest-10.7-8.5-7.2-9.0-9.1-8.2
Derivative 1 (addition of methyl and methylene groups)-10.1-7.8-6.5-9.2-8.3-7.5
Derivative 2 (addition of fluorine to acetonitrile)-10.6-8.1-6.9-8.8-8.7-7.9
Derivative 3 (addition of OH to location eleven)-10.6-8.2-7.0-8.9-8.6-8.0

This table is generated based on data from computational studies on dienogest derivatives and is for illustrative purposes. The specific values are hypothetical and intended to demonstrate the concept of altered binding affinities.

Molecular Mechanisms of Action at the Cellular Level

The molecular mechanisms of dienogest and its derivatives are primarily mediated through their interaction with the progesterone receptor. patsnap.com Upon binding to the PR in target cells, the ligand-receptor complex translocates to the nucleus and binds to progesterone response elements (PREs) on the DNA, thereby modulating the transcription of target genes. nih.gov This leads to the various physiological effects of progestins, such as the regulation of endometrial cell growth and differentiation. tandfonline.com

At the cellular level, dienogest has been shown to exert antiproliferative, anti-inflammatory, and anti-angiogenic effects. juniperpublishers.com In the context of endometriosis, dienogest induces a hypoestrogenic and hypergestagenic local environment, leading to the decidualization and subsequent atrophy of endometriotic lesions. juniperpublishers.com It has also been observed to reduce the proliferation of human endometrial stromal cells. mdpi.com

The molecular modifications in dienogest derivatives, such as those in "this compound," would be expected to influence these cellular mechanisms. Changes in receptor binding affinity and selectivity would likely alter the downstream signaling pathways. For instance, a derivative with enhanced PR selectivity could potentially exert more potent progestogenic effects with reduced off-target gene regulation.

Studies on endometrial mesenchymal stem cells have shown that dienogest can suppress their proliferation rate and telomerase activity. nih.gov It also reduces the expression of certain chemokines and proliferation markers. nih.gov These findings suggest that dienogest's therapeutic effects may also involve the modulation of stem cell populations within the endometrium. nih.gov The impact of specific derivatives on these cellular processes remains an area for further investigation.

Structure-Activity Relationship (SAR) Studies for Modified Steroid Scaffolds

The structure-activity relationship (SAR) of synthetic progestins is a complex field that seeks to understand how the chemical structure of a molecule relates to its biological activity. nih.gov For progestins, the core steroid structure and the nature of substituents at various positions are critical determinants of their pharmacological properties. tandfonline.com

The basic requirement for progestogenic activity is a 3-keto group and a double bond between carbons 4 and 5 in the A ring of the steroid nucleus. nih.gov Modifications at other positions can significantly alter the activity profile. For example, the removal of the C-19 methyl group from progesterone was found to improve binding to the progesterone receptor. jsr.org

In the case of dienogest, the 17α-cyanomethyl group is a key feature that distinguishes it from many other 19-nortestosterone derivatives and contributes to its unique properties. nih.gov SAR studies on dienogest derivatives have begun to explore the impact of further modifications. As indicated by computational studies, the addition of small, electronegative groups or additional alkyl groups can fine-tune receptor selectivity. jsr.orgjsr.org

The name "this compound" suggests two specific modifications to the dienogest structure:

17-epi: Epimerization at the 17th carbon, meaning a change in the stereochemistry at this position. The 17β-hydroxyl group and the 17α-cyanomethyl group in dienogest are critical for its activity. Altering the spatial arrangement of these groups would likely have a profound impact on how the molecule fits into the ligand-binding pocket of steroid receptors.

Generally, bulky substituents at the 17β-position in 19-norprogesterone (B1209251) derivatives tend to result in strong progestins with weak androgenic activity. nih.gov The introduction of methoxy (B1213986) groups and the epimerization at C-17 in "this compound" would need to be specifically studied to determine their precise effects on the pharmacological profile. Without experimental data, any predictions about its activity would be speculative and based on general principles of progestin SAR.

Analytical Methodology Development for Research and Development Purposes

Quantitative Analytical Methods for Process Monitoring and Reaction Optimization

In the synthesis of complex molecules like Dimethoxy 17-epi-Dienogest, real-time or near-real-time monitoring of reaction progress is crucial for optimizing yield, minimizing impurity formation, and ensuring process consistency. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters that impact product quality. mt.com

High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for the quantitative analysis of steroid compounds and their impurities. amazonaws.com For in-process monitoring of this compound, a reversed-phase HPLC (RP-HPLC) method can be developed. Such a method would typically utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov The gradient elution is often preferred to resolve the starting materials, intermediates, the final product, and any process-related impurities on a single chromatogram. nih.govnih.gov

Table 1: Illustrative RP-HPLC Method Parameters for In-Process Monitoring of this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL

For more complex reaction mixtures or when higher sensitivity and specificity are required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an invaluable tool. nih.gov LC-MS/MS can provide molecular weight and structural information, aiding in the unequivocal identification of reaction components. nih.gov In an R&D setting, online HPLC systems can be integrated into the reaction setup for automated sampling and analysis, providing near real-time data for reaction kinetic studies and optimization. mt.com

Other PAT tools that could be employed include in-situ spectroscopic techniques like Raman or Near-Infrared (NIR) spectroscopy. americanpharmaceuticalreview.comresearchgate.net These methods can monitor the disappearance of reactants and the formation of products in real-time without the need for sample extraction, thus providing immediate feedback for process control. researchgate.net

Validation of Analytical Procedures in Research Environments

Once a quantitative analytical method is developed, it must be validated to ensure its suitability for its intended purpose. In a research environment, method validation demonstrates that the analytical procedure is reliable and can produce accurate and precise data for decision-making in process development and stability studies. The validation is typically performed according to the International Council for Harmonisation (ICH) guidelines. researchgate.netscispace.com

For an HPLC method for this compound, the following validation parameters would be assessed:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions to produce degradation products. nih.gov The method is considered specific if the analyte peak is well-resolved from any degradation product peaks. impactfactor.org

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. nih.gov This is determined by analyzing a series of dilutions of a standard solution and plotting the peak area against concentration. The correlation coefficient (r²) should be close to 1. scispace.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a sample matrix. impactfactor.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. proquest.com

Table 2: Representative Validation Data for a Hypothesized HPLC Method for this compound

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at the retention time of the main peakPeak purity index > 0.999
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) -1 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%) Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0%Repeatability: 0.8%; Intermediate: 1.2%
LOD (µg/mL) -0.05
LOQ (µg/mL) -0.15
Robustness RSD ≤ 2.0% for changes in flow rate, temperature, etc.Passed

Characterization of Degradation Products and Stability Studies in Research Samples

Stability studies are essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. nih.gov Forced degradation studies are a key component of this, as they help to identify potential degradation products and establish the degradation pathways of the molecule. nih.gov These studies are crucial for developing stability-indicating analytical methods. pharmtech.com

For this compound, forced degradation would be performed under the following stress conditions as recommended by ICH guidelines:

Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C impactfactor.org

Alkaline Hydrolysis: e.g., 0.1 M NaOH at 60°C impactfactor.org

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature impactfactor.org

Thermal Degradation: e.g., solid-state heating at 105°C impactfactor.org

Photolytic Degradation: Exposure to UV and visible light impactfactor.org

The stressed samples are then analyzed by a stability-indicating HPLC method. The primary tool for the characterization of the degradation products is LC-MS/MS. researchgate.net High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which allows for the determination of the elemental composition of the degradation products. researchgate.net Tandem mass spectrometry (MS/MS) experiments are then used to fragment the degradation products, and the resulting fragmentation patterns are analyzed to elucidate their structures. researchgate.net

Table 3: Hypothetical Degradation Profile of this compound

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (m/z)
Acid Hydrolysis 15%2328.2
Alkaline Hydrolysis 25%3342.2
Oxidative Degradation 10%1374.2 (addition of oxygen)
Thermal Degradation 5%1326.2 (loss of methanol)
Photolytic Degradation 8%2356.2

The information gathered from these stability studies is fundamental in the R&D phase for selecting appropriate storage conditions, identifying critical quality attributes, and guiding the development of a stable formulation. nih.gov

Future Perspectives and Emerging Research Directions

Design and Synthesis of Novel Steroid Scaffolds Based on Dimethoxy 17-epi-Dienogest Structures

The chemical architecture of this compound, derived from the estra-4,9-diene-3,17-dione core, offers a rich platform for creating novel steroid derivatives. scholaris.ca The synthesis of Dienogest (B1670515) itself involves several key transformations, including ketal protection, epoxidation, and cyanomethylation, which can be adapted to generate structural diversity. google.comsemanticscholar.org

Researchers can leverage intermediates similar to this compound to explore new chemical space. Partial synthesis, which involves the modification of existing and abundant steroid molecules, is a common and practical approach in medicinal chemistry. arpgweb.com By intercepting the synthesis at the intermediate stage, chemists can introduce a variety of functional groups at different positions of the steroid nucleus. For example, the 17-position, which features a hydroxyl and a cyanomethyl group in Dienogest, is a prime site for modification to alter biological activity.

Recent advances in catalysis, including transition metal catalysis and organocatalysis, have significantly impacted steroid synthesis, enabling the construction of complex polycyclic systems with precise stereochemistry. nih.gov These modern catalytic methods can be applied to intermediates like this compound to forge new carbon-carbon or carbon-heteroatom bonds, leading to scaffolds with potentially unique pharmacological profiles, such as B-norsteroids or spiro-heterocyclic steroids. researchgate.netbeilstein-journals.org

Table 1: Key Synthetic Intermediates in Dienogest Synthesis
Intermediate CompoundRole in SynthesisPotential for Modification
Estra-4,9-diene-3,17-dioneCore starting scaffold for Dienogest. scholaris.caModification of ketone groups at C3 and C17.
3,3-dimethoxy-estra-5(10),9(11)-diene-17-oneKey intermediate with a protected C3 ketone. epo.orgAllows for selective reaction at the C17 position.
This compoundAn impurity and synthetic intermediate. chemicalbook.comServes as a template for creating analogs with altered stereochemistry at C17.

Applications in Medicinal Chemistry Discovery beyond Direct Pharmaceutical Use

While this compound is not intended for therapeutic use, it and its structural relatives serve critical roles in the broader field of medicinal chemistry. One of the most important applications is their use as reference standards and analytical reagents. For instance, the related compound 17-epi-Dienogest is utilized as a characterized chemical standard for analytical method development, validation, and quality control during the synthesis and formulation of the active pharmaceutical ingredient (API) Dienogest. axios-research.com Such standards are essential for ensuring the purity, identity, and quality of pharmaceutical products.

Furthermore, synthetic intermediates are invaluable tools for building libraries of related compounds for drug discovery programs. The investigation into structural analogs of this compound is primarily driven by the need to optimize the synthesis of Dienogest and related compounds, aiming to improve yields and reduce impurities. However, these same analogs can be purposefully synthesized and added to screening collections to identify new biological activities. Computational studies have explored how modifications to the Dienogest structure could enhance its binding affinity for the progesterone (B1679170) receptor, highlighting the potential for discovering more selective modulators.

Advancements in High-Throughput Screening for Steroid Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large collections of chemical compounds for biological activity. Steroid libraries, which could include novel derivatives based on the this compound scaffold, are frequently screened to identify new ligands for nuclear receptors and other biological targets.

Recent advancements in HTS technology offer sophisticated methods for screening these libraries with high sensitivity and efficiency. Cell-based assays are particularly powerful. For example, novel biosensors have been developed using cell lines that express fluorescently tagged receptors, such as the progesterone receptor (PR). nih.gov These systems allow researchers to visually track receptor activation and translocation to the nucleus in response to potential ligands, providing a real-time readout of a compound's activity. nih.gov This approach is suitable for identifying both agonists and antagonists of the target receptor.

Another advanced HTS method involves utilizing endogenous reporter genes. This technique monitors the expression of a specific gene known to be regulated by the receptor of interest, providing a functional measure of a compound's effect within the cell's native genetic landscape. nih.gov Such assays have been successfully used to screen FDA-approved drug libraries to find novel modulators of progesterone receptor expression. nih.gov These HTS platforms are essential for evaluating the therapeutic potential of new steroid scaffolds.

Table 2: High-Throughput Screening (HTS) Approaches for Steroid Libraries
HTS MethodPrincipleApplication for Steroids
Cell-Based BiosensorsUses genetically modified cells expressing fluorescently tagged receptors to monitor ligand binding and receptor activation. nih.govScreening for novel progesterone receptor (PR) agonists and antagonists. nih.gov
Endogenous Reporter Gene AssaysMeasures the expression of a native target gene that is regulated by the steroid receptor of interest. nih.govIdentifying compounds that modulate PR expression and function in a physiologically relevant context. nih.gov
Biochemical AssaysDirectly measures the binding affinity of a compound to a purified receptor protein.Quantifying the potency of steroid derivatives and establishing structure-activity relationships.

Interdisciplinary Research Integrating Chemical Synthesis with Molecular Biology

The future of steroid development lies in the powerful synergy between chemical synthesis and molecular biology. This interdisciplinary approach, often termed chemoenzymatic synthesis, harnesses the precision of biological catalysts (enzymes) to perform chemical transformations that are difficult or impossible to achieve with traditional synthetic methods. nih.gov

Steroid molecules possess numerous C-H bonds that are chemically similar, making site-selective functionalization a significant challenge for synthetic chemists. nih.gov Molecular biology provides a solution by identifying and engineering enzymes, particularly from the cytochrome P450 family, that can hydroxylate specific positions on the steroid core with unparalleled regio- and stereoselectivity. nih.govacs.org This allows for the targeted introduction of hydroxyl groups, which can then serve as chemical handles for further synthetic modifications.

This chemoenzymatic strategy streamlines the synthesis of complex, biologically active steroids. researchgate.netnih.gov For instance, a two-step chemoenzymatic approach was designed for the synthesis of the anabolic steroid Trenbolone, using a computationally designed P450 monooxygenase for selective hydroxylation. acs.org By integrating biocatalysis with chemical synthesis, researchers can more efficiently produce not only known steroid drugs but also novel, unnatural steroid derivatives with potentially enhanced therapeutic properties. Applying this methodology to scaffolds like this compound could unlock a new generation of precisely engineered steroid-based therapeutics.

Q & A

Q. How should conflicting spectral data from older studies be reconciled in new publications?

  • Methodological Answer : Re-run key experiments (e.g., NMR in deuterated DMSO vs. CDCl₃) to assess solvent-induced shifts. Cite original sources while explicitly noting discrepancies in supplementary tables. Use CheShift-2 software to predict ¹³C NMR shifts and validate assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.